3,5-Di-tert-butyl chlorobenzene
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Overview
Description
3,5-Di-tert-butyl chlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of benzene, where two tert-butyl groups and one chlorine atom are substituted at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl chlorobenzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with benzene to form tert-butylbenzene. Subsequent chlorination of tert-butylbenzene at the 3 and 5 positions yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Oxidation Reactions: The tert-butyl groups can undergo oxidation to form tert-butyl alcohols or ketones.
Reduction Reactions: The compound can be reduced to form 3,5-Di-tert-butyl benzene
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions
Major Products Formed
Substitution: 3,5-Di-tert-butyl phenol
Oxidation: 3,5-Di-tert-butyl benzaldehyde
Reduction: 3,5-Di-tert-butyl benzene
Scientific Research Applications
3,5-Di-tert-butyl chlorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl chlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl groups and chlorine atom influence the reactivity and orientation of the compound in these reactions. The pathways involved include the formation of carbocations and subsequent nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylbenzene
- 3,5-Di-tert-butylbenzene
- 3,5-Di-tert-butyl phenol
- 3,5-Di-tert-butyl benzaldehyde
Uniqueness
3,5-Di-tert-butyl chlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications .
Properties
CAS No. |
80438-67-1 |
---|---|
Molecular Formula |
C14H21Cl |
Molecular Weight |
224.77 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 |
InChI Key |
UMPNQCBQSXTKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
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